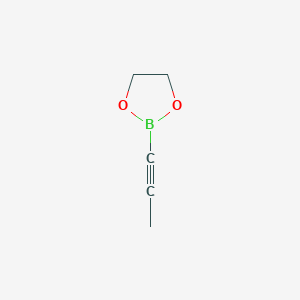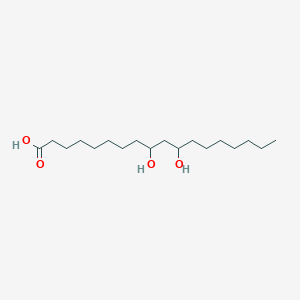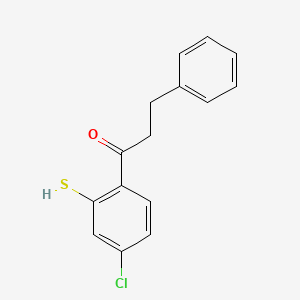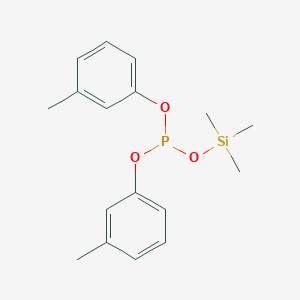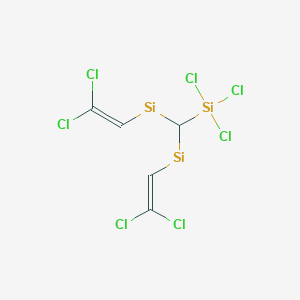
1,2-Bis(chloromethanesulfonyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(chloromethanesulfonyl)ethene is an organosulfur compound characterized by the presence of two chloromethanesulfonyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosgene . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethene is reacted with methanesulfonyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(chloromethanesulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chloromethanesulfonyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized ethene derivatives with various substituents replacing the chloromethanesulfonyl groups.
Applications De Recherche Scientifique
1,2-Bis(chloromethanesulfonyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive sulfonyl groups
Mécanisme D'action
The mechanism of action of 1,2-Bis(chloromethanesulfonyl)ethene involves the reactivity of its chloromethanesulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with ether linkages instead of sulfonyl groups.
1,2-Bis(phenylsulfonyl)ethene: Contains phenyl groups instead of chloromethanesulfonyl groups.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated derivative used as a flame retardant.
Uniqueness
1,2-Bis(chloromethanesulfonyl)ethene is unique due to its dual chloromethanesulfonyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
664306-73-4 |
|---|---|
Formule moléculaire |
C4H6Cl2O4S2 |
Poids moléculaire |
253.1 g/mol |
Nom IUPAC |
1,2-bis(chloromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2 |
Clé InChI |
PCHQOVFLFHTLTI-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


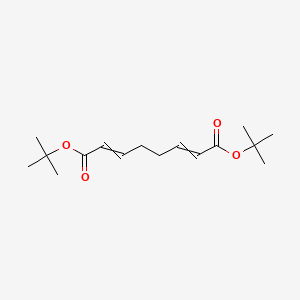
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
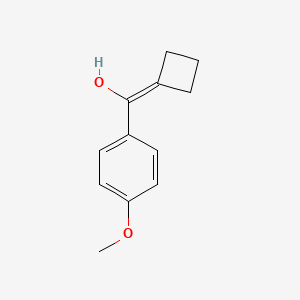
![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
![4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol](/img/structure/B12523004.png)


![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
